molecular formula C14H13ClN2O4S B13625251 N-Benzyl-4-chloro-N-methyl-3-nitrobenzene-1-sulfonamide CAS No. 62554-78-3

N-Benzyl-4-chloro-N-methyl-3-nitrobenzene-1-sulfonamide

Cat. No.: B13625251
CAS No.: 62554-78-3
M. Wt: 340.8 g/mol
InChI Key: QMHWQYACMHYRDW-UHFFFAOYSA-N
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Description

N-Benzyl-4-chloro-N-methyl-3-nitrobenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This compound features a benzene ring substituted with a benzyl group, a chlorine atom, a methyl group, a nitro group, and a sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-4-chloro-N-methyl-3-nitrobenzene-1-sulfonamide typically involves multiple steps:

    Chlorination: The chlorination of the benzene ring can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride.

    Sulfonation: The sulfonamide group is introduced by reacting the chlorinated nitrobenzene with sulfonamide under suitable conditions.

    Benzylation and Methylation:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems and advanced purification techniques such as recrystallization and chromatography ensures high purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

    Nitration: Concentrated nitric acid and sulfuric acid.

    Chlorination: Chlorine gas and iron(III) chloride.

    Reduction: Hydrogen gas and palladium catalyst.

    Bromination: N-bromosuccinimide (NBS).

Major Products:

Scientific Research Applications

N-Benzyl-4-chloro-N-methyl-3-nitrobenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential antibacterial properties due to the presence of the sulfonamide group.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as antibacterial agents.

    Industry: Employed in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Benzyl-4-chloro-N-methyl-3-nitrobenzene-1-sulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial DNA replication and cell division .

Comparison with Similar Compounds

  • N-Benzyl-4-chloro-5-sulfamoylanthranilic acid
  • N-Benzyl-4-chloro-N-methylbenzene-1-sulfonamide
  • N-Benzyl-4-chloro-3-nitrobenzene-1-sulfonamide

Comparison: N-Benzyl-4-chloro-N-methyl-3-nitrobenzene-1-sulfonamide is unique due to the presence of both the nitro and sulfonamide groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

N-benzyl-4-chloro-N-methyl-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O4S/c1-16(10-11-5-3-2-4-6-11)22(20,21)12-7-8-13(15)14(9-12)17(18)19/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMHWQYACMHYRDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649716
Record name N-Benzyl-4-chloro-N-methyl-3-nitrobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62554-78-3
Record name N-Benzyl-4-chloro-N-methyl-3-nitrobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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